![molecular formula C12H11NO4S B2371622 3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide CAS No. 2137877-82-6](/img/structure/B2371622.png)
3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide
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Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been a field of interest for a long time . Various types of review articles have been written on synthesized/natural oxazole compounds which are focused on their pharmacological significance in medicinal filed .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Chemical Reactions Analysis
The chemistry and biological study of heterocyclic compounds has been interesting field for a long time . Oxazole is one such moiety which has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .Physical And Chemical Properties Analysis
Oxazole is a stable liquid at room temperature with a boiling point of 69 °C . The physical and chemical properties of specific oxazole derivatives would depend on their substitution patterns .Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(4-methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S/c1-16-9-4-2-8(3-5-9)11-12-10(17-13-11)6-7-18(12,14)15/h2-7,10,13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRDMFYUKGDVLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(C=CS3(=O)=O)ON2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide |
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